

toxicological profile of 3-Propylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Propylphenol*

Cat. No.: *B1220475*

[Get Quote](#)

An In-depth Technical Guide to the Toxicological Profile of **3-Propylphenol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylphenol (CAS No. 621-27-7), a member of the alkylphenol family, is a chemical intermediate with applications in various industries. A thorough understanding of its toxicological profile is essential for ensuring safe handling, use, and for predicting potential biological effects in drug development and environmental risk assessment. This technical guide provides a comprehensive overview of the known toxicological data for **3-Propylphenol**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Toxicological Data

The available quantitative data on the toxicity of **3-Propylphenol** and related compounds are summarized in the tables below. These data are derived from studies conducted in accordance with internationally recognized guidelines.

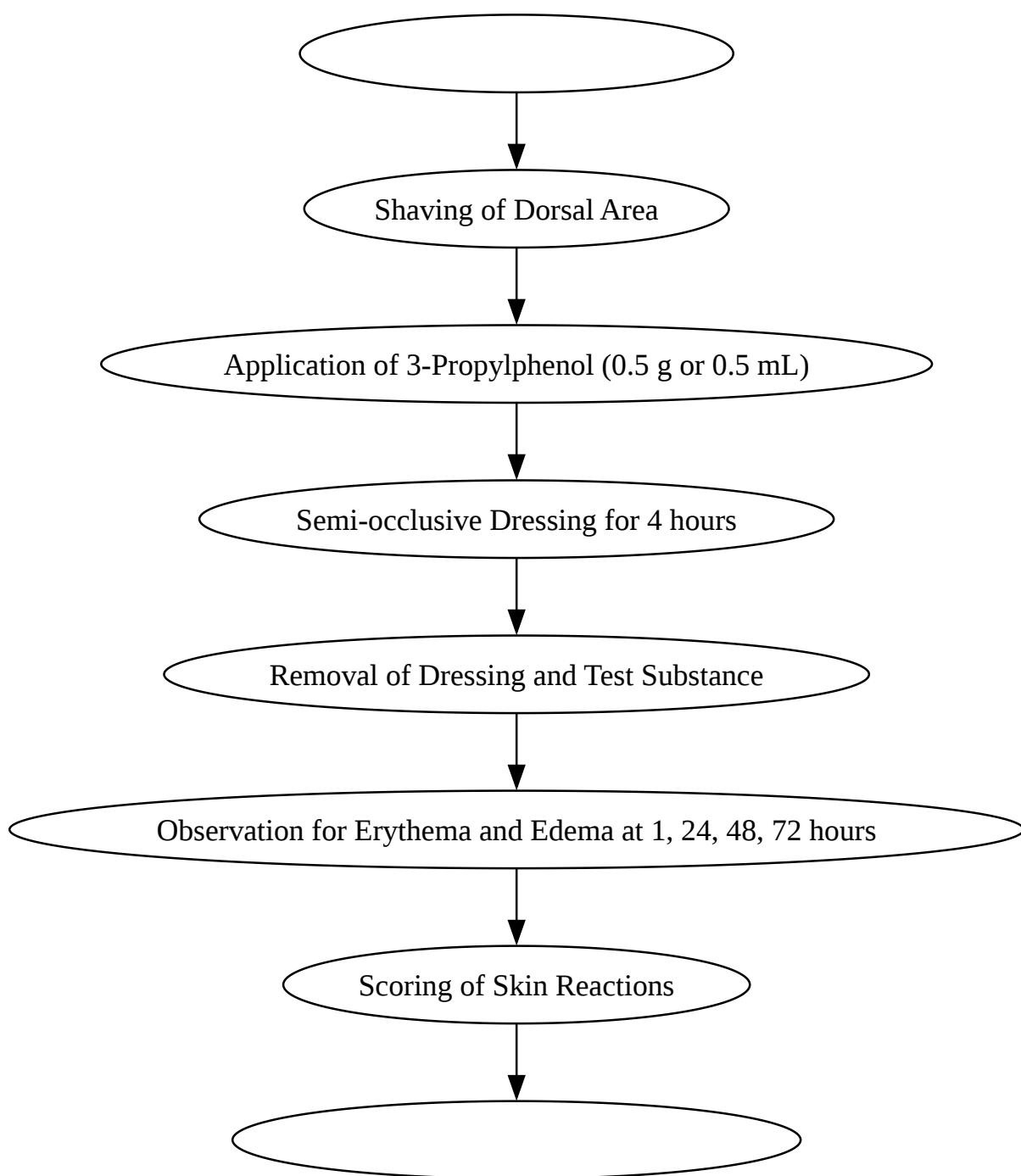
Table 1: Acute Toxicity Data for 3-Propylphenol

Endpoint	Species	Route	Value	Reference
LD50	Rat	Dermal	>2000 mg/kg bw	
LD50	Rat	Oral	300-2000 mg/kg bw (estimated for propyl and butyl phenols)	
LC50	-	Inhalation	1.08–4.98 mg/L (structurally related chemical)	

Table 2: GHS Hazard Classifications for 3-Propylphenol

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Skin Corrosion/Irritation	Category 1C	H314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation	Category 1	H318: Causes serious eye damage
Specific target organ toxicity — single exposure	Category 3	H335: May cause respiratory irritation

Source: Compiled from various Safety Data Sheets and chemical databases.


Experimental Protocols

The toxicological evaluation of **3-Propylphenol** relies on standardized experimental protocols to ensure the reliability and comparability of data. The following sections detail the general methodologies for key toxicological studies, based on OECD guidelines, which are likely to have been followed for the assessment of **3-Propylphenol** and related substances.

Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity of **3-Propylphenol** was likely assessed in a study conducted similarly to OECD TG 402.

- **Test Animals:** Healthy, young adult albino rabbits or rats are typically used.
- **Procedure:** A single dose of the test substance is applied to a small, shaved area of the skin (approximately 10% of the body surface area). The application site is then covered with a porous gauze dressing for a 24-hour exposure period.
- **Dose Levels:** A limit test at a dose of 2000 mg/kg body weight is often performed initially. If mortality is observed, a full study with multiple dose groups is conducted to determine the LD50.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy of all animals is performed at the end of the study.

[Click to download full resolution via product page](#)

Experimental workflow for an acute dermal irritation/corrosion study.

Skin Corrosion/Irritation (as per OECD Guideline 404)

- Test Animals: A single healthy, young adult albino rabbit is used for the initial test.

- Procedure: The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small patch of shaved skin. The patch is covered with a gauze dressing. The exposure duration is sequential, starting with 3 minutes, then 1 hour, and finally 4 hours on different sites.
- Observations: The skin is examined for signs of erythema and edema at 60 minutes, 24, 48, and 72 hours after patch removal. The severity of the lesions is scored.
- Classification: The substance is classified as corrosive or irritant based on the severity and reversibility of the skin reactions.

Serious Eye Damage/Eye Irritation (as per OECD Guideline 405)

- Test Animals: Healthy, young adult albino rabbits are used.
- Procedure: A single dose of the test substance (0.1 mL of liquid or not more than 100 mg of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
- Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored.
- Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

- Test System: Multiple strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine) are used.
- Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix). The mixture is plated on a minimal medium lacking the essential amino acid.

- Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474)

- Test Animals: Typically, mice or rats are used.
- Procedure: Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection, at multiple dose levels. Bone marrow or peripheral blood is collected at appropriate time points after treatment.
- Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance has induced chromosomal damage.

Metabolism and Signaling Pathways

Metabolism

Specific studies on the metabolism of **3-Propylphenol** are limited. However, based on the metabolism of other phenolic compounds, it is anticipated that **3-Propylphenol** undergoes Phase I (oxidation, hydroxylation) and Phase II (glucuronidation, sulfation) metabolism in the liver. For the related compound, 4-propylphenol, a human metabolite, (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-propylphenoxy)oxane-2-carboxylic acid, has been identified.

Signaling Pathways

Alkylphenols, including **3-Propylphenol**, are known to be xenoestrogens, meaning they can mimic the effects of estrogen in the body. One of the key mechanisms is through the activation of non-genomic signaling pathways initiated at the membrane-associated estrogen receptor- α (mER- α).

Activation of mER- α by **3-Propylphenol** can lead to a rapid increase in intracellular calcium concentrations and the activation of the mitogen-activated protein kinase (MAPK) cascade,

specifically the extracellular signal-regulated kinase (ERK) pathway. These signaling events can influence various cellular processes, including cell proliferation and hormone secretion.

[Click to download full resolution via product page](#)

*Proposed signaling pathway for **3-Propylphenol** via mER-α.*

Conclusion

3-Propylphenol exhibits a toxicological profile characterized by moderate acute toxicity via oral and dermal routes, and it is corrosive to the skin and eyes. While specific data on genotoxicity and carcinogenicity for **3-Propylphenol** are not readily available, its activity as a xenoestrogen and its potential to activate signaling pathways such as the ERK/MAPK cascade warrant further investigation, particularly in the context of long-term exposure and endocrine disruption. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for the continued toxicological assessment of this compound. This information is critical for professionals in research and drug development to conduct informed risk assessments and to guide the safe use of **3-Propylphenol**.

- To cite this document: BenchChem. [toxicological profile of 3-Propylphenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1220475#toxicological-profile-of-3-propylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com